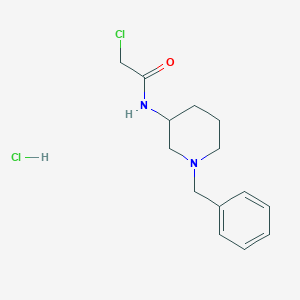

![molecular formula C14H21NO5 B2511003 Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126144-10-1](/img/structure/B2511003.png)

Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

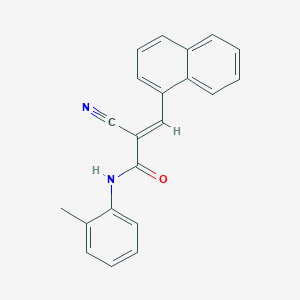

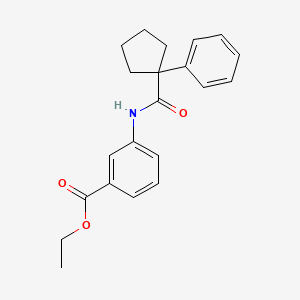

The compound is a complex organic molecule with multiple functional groups. It contains a tert-butyl group, a methoxy group, a carboxylate group, and an azabicyclohexane core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the azabicyclohexane core and various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the azabicyclohexane core could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate and methoxy groups .Scientific Research Applications

Antioxidant and Neuroprotective Applications

Tert-butyl derivatives have been studied for their antioxidant properties and potential in mitigating oxidative stress-related damages in biological systems. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have demonstrated inhibitory effects on hepatic tumorigenesis in rats, highlighting their potential in cancer prevention or treatment strategies (Rao et al., 1984). Similarly, neuroprotective drugs, including tert-butyl derivatives, have been developed and analyzed for their ability to cross the blood-brain barrier and accumulate in brain regions, indicating their potential in treating neurological disorders (Yu et al., 2003).

Metabolic Pathways and Toxicology

The metabolism and excretion of tert-butyl derivatives, such as BMS-275183, a taxane analog potentially used in cancer treatment, have been extensively studied in rats and dogs. These studies provide insights into the metabolic pathways, absorption rates, and potential metabolites formed, crucial for understanding the drug's pharmacokinetics and safety profile (Ly et al., 2009). Additionally, the pulmonary toxicity of tert-butyl-related compounds like butylated hydroxytoluene (BHT) has been examined, revealing their structural requirements for toxic potency and contributing to safety evaluations of these compounds (Mizutani et al., 1982).

Potential Therapeutic Applications

Tert-butyl derivatives have shown promise in various therapeutic areas. For instance, compounds like 5-aryl-3-azabicyclo[3.2.0]heptan-6-one ketals have demonstrated morphine-like analgesic activity, indicating potential applications in pain management (Mckenzie et al., 1984). The electrophysiologic and antiarrhythmic effects of specific tert-butyl derivatives have also been studied in canine pulmonary vein sleeves, suggesting their potential in treating atrial arrhythmias (Sicouri et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl (1R,5S)-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-9(7-15)12(8)10(16)5-11(17)19-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBUXRDOORAJOX-USUYBEQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

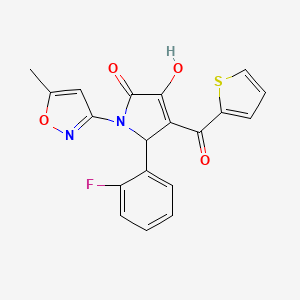

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

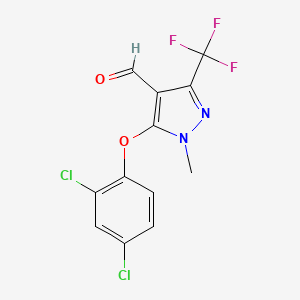

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)

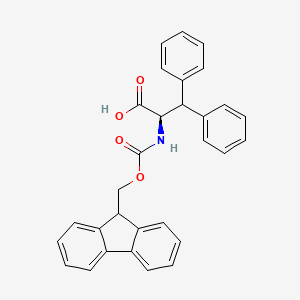

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)